molecular formula C17H16Br3N3O4 B12066152 Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester CAS No. 219793-86-9

Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester

Cat. No.: B12066152
CAS No.: 219793-86-9
M. Wt: 566.0 g/mol
InChI Key: MHKRXOHASAVOJD-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester is a malonate-derived ester featuring a complex substituent on the phenylamino methylene group. The compound’s structure includes a 3,4,5-tribromo-1H-pyrazol-1-yl moiety attached to a phenyl ring, which is further linked to a propanedioic acid diethyl ester backbone via an aminomethylene bridge.

Properties

CAS No.

219793-86-9

Molecular Formula

C17H16Br3N3O4

Molecular Weight

566.0 g/mol

IUPAC Name

diethyl 2-[[4-(3,4,5-tribromopyrazol-1-yl)anilino]methylidene]propanedioate

InChI

InChI=1S/C17H16Br3N3O4/c1-3-26-16(24)12(17(25)27-4-2)9-21-10-5-7-11(8-6-10)23-15(20)13(18)14(19)22-23/h5-9,21H,3-4H2,1-2H3

InChI Key

MHKRXOHASAVOJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the tribromo groups.

    Condensation Reaction: The brominated pyrazole is then reacted with 4-aminobenzaldehyde to form the Schiff base.

    Esterification: Finally, the Schiff base is esterified with diethyl malonate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it into an amine.

    Substitution: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, the compound has shown potential in various assays. Its pyrazole ring is known for its biological activity, including antimicrobial and anti-inflammatory properties .

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the tribromo-pyrazole moiety is particularly interesting for drug development due to its potential interactions with biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through interactions with biological macromolecules. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tribromo groups may enhance these interactions by increasing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares a malonate ester core with several structurally related derivatives. Key differences lie in the substituents on the phenylamino group and ester alkyl chains, which significantly alter physicochemical properties. Below is a detailed comparison:

Data Table: Structural and Functional Comparison

Compound Name Substituent on Phenyl Group Ester Groups Molecular Formula (MW) Key Properties/Notes
Target Compound : Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester 3,4,5-Tribromo-1H-pyrazol-1-yl Diethyl Not explicitly provided High bromine content (3 Br atoms) enhances halogen bonding potential and molecular weight. Pyrazole ring introduces aromaticity and possible π-π stacking interactions.
: Propanedioic acid, 2-[[(3-chloro-4-fluorophenyl)amino]methylene]-, 1,3-diethyl ester 3-Chloro-4-fluoro Diethyl C₁₄H₁₅ClFNO₄ (315.73 g/mol) Electron-withdrawing Cl/F substituents may reduce electron density at the phenyl ring, affecting reactivity. Smaller halogens reduce steric hindrance compared to Br.
: Propanedioic acid, 2-[[4-(dimethylamino)phenyl]methylene]-, 1,3-dimethyl ester 4-(Dimethylamino) Dimethyl C₁₄H₁₇NO₄ (263.29 g/mol) Electron-donating dimethylamino group increases solubility in polar solvents. Conjugated system may enhance UV absorption or fluorescence.
: Propanedioic acid, 2-[[[4-(decyloxy)-3-ethoxyphenyl]amino]methylene]-, 1,3-diethyl ester 4-(Decyloxy)-3-ethoxy Diethyl C₂₇H₄₂NO₆ (Estimated ~476.6 g/mol) Long decyloxy chain increases lipophilicity, favoring membrane permeability. Ethoxy group adds steric bulk.
: Propanedioic acid, 2-(3-phenyl-2-propen-1-ylidene)-, 1,3-diethyl ester Cinnamylidene (3-phenylprop-2-en-1-ylidene) Diethyl C₁₇H₁₈O₄ (286.32 g/mol) Extended conjugation via cinnamylidene group may enhance optical properties (e.g., UV/Vis absorption). Rigid structure could influence crystallinity.

Key Research Findings

In contrast, the target compound’s tribromo-pyrazole group adds steric bulk and may slow nucleophilic attacks . ’s dimethylamino group enhances electron density, possibly making the compound more reactive in electrophilic substitutions .

Physicochemical Properties: Lipophilicity varies widely: ’s decyloxy chain drastically increases hydrophobicity (logP ~7–8 estimated), whereas ’s dimethylamino group improves aqueous solubility . The target compound’s bromine atoms (high atomic weight) may result in a denser crystal lattice, as observed in halogen-rich analogs analyzed via SHELX-based crystallography .

Structural Analysis: Compounds like with conjugated systems (e.g., cinnamylidene) are often studied for optoelectronic applications. Their UV/Vis spectra typically show redshifted absorption compared to non-conjugated analogs . The pyrazole ring in the target compound could engage in hydrogen bonding or halogen interactions, influencing supramolecular assembly in solid-state structures .

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